molecular formula C11H18N2O2 B2493178 4-((3-Methoxypiperidin-1-yl)methyl)-5-methylisoxazole CAS No. 2320195-96-6

4-((3-Methoxypiperidin-1-yl)methyl)-5-methylisoxazole

Cat. No.: B2493178
CAS No.: 2320195-96-6
M. Wt: 210.277
InChI Key: NVWFZINGUZKRNE-UHFFFAOYSA-N
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Description

4-((3-Methoxypiperidin-1-yl)methyl)-5-methylisoxazole is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methoxy group and an isoxazole ring.

Chemical Reactions Analysis

4-((3-Methoxypiperidin-1-yl)methyl)-5-methylisoxazole undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include boron reagents, palladium catalysts, and pinacol boronic esters . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki–Miyaura coupling reaction can produce a wide range of substituted piperidine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-((3-Methoxypiperidin-1-yl)methyl)-5-methylisoxazole involves its interaction with specific molecular targets and pathways. The compound’s piperidine ring is known to interact with various biological targets, including enzymes and receptors, leading to its pharmacological effects . The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

4-((3-Methoxypiperidin-1-yl)methyl)-5-methylisoxazole can be compared with other similar compounds, such as N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N′-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine, which is a potent and selective anaplastic lymphoma kinase (ALK) inhibitor . Both compounds share a piperidine ring structure, but they differ in their specific substitutions and biological activities. The unique structure of this compound, particularly the presence of the isoxazole ring, distinguishes it from other piperidine derivatives and contributes to its unique pharmacological properties.

Properties

IUPAC Name

4-[(3-methoxypiperidin-1-yl)methyl]-5-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-9-10(6-12-15-9)7-13-5-3-4-11(8-13)14-2/h6,11H,3-5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWFZINGUZKRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCCC(C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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